norgestrel

Receptor binding affinity Progesterone receptor Racemic mixture

Norgestrel is a racemic mixture of levonorgestrel (active) and dextronorgestrel (inactive). Substituting with levonorgestrel doubles the bioactive dose per unit mass—making this racemate essential for pharmacopeial identity testing, ANDA impurity profiling (USP limit ≤2.0% total impurities), and enantiomer-specific progesterone/androgen receptor binding studies (AR RBA 0.118–0.220 × DHT). Procure as a USP/EP reference standard to ensure defined racemic composition and regulatory compliance in analytical workflows.

Molecular Formula C21H28O2
Molecular Weight 312.4 g/mol
Cat. No. B7790687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenorgestrel
Molecular FormulaC21H28O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
InChIInChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17?,18?,19?,20-,21-/m0/s1
InChIKeyWWYNJERNGUHSAO-RYHLCRTJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 30 mg / 100 mg / 125 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.73 mg/L, temp not stated.

Structure & Identifiers


Interactive Chemical Structure Model





Norgestrel Procurement Guide: Racemic Progestin Baseline Specifications and Analytical Reference Utility


Norgestrel is a synthetic progestational agent from the gonane structural class, existing as a racemic mixture comprising equal amounts of levonorgestrel (the biologically active enantiomer) and dextronorgestrel (the inactive enantiomer) [1][2]. This racemic composition distinguishes norgestrel from the single-enantiomer product levonorgestrel, which has replaced racemic norgestrel in oral contraceptive formulations globally but remains distinct for analytical and reference applications [3]. Norgestrel is recognized in authoritative databases as having approximately half the potency of levonorgestrel and is used in contraceptive formulations, ovulation inhibition, and the management of menstrual disorders and endometriosis [2].

Why Norgestrel Cannot Be Simply Substituted: Racemic Composition as a Critical Differentiation Factor


Generic substitution among progestins is pharmacologically unsound because relatively minor structural modifications produce dramatic alterations in biochemical activity, receptor selectivity, and in vivo potency [1]. Norgestrel specifically exists as a racemate (equimolar mixture of levonorgestrel and dextronorgestrel), and all hormonal activity resides exclusively in the levonorgestrel enantiomer [2][3]. Substituting norgestrel with levonorgestrel effectively doubles the active ingredient dose per unit mass, while substituting with norgestimate introduces a prodrug that requires metabolic conversion to levonorgestrel for activity [4]. Each progestin exhibits a unique androgen-to-progestin binding selectivity ratio, with levonorgestrel demonstrating markedly higher androgen receptor affinity (0.220 × DHT) compared to alternatives such as norgestimate (0.003 × DHT) [5]. These quantitative differences render direct substitution without dose adjustment and formulation reconsideration scientifically invalid.

Norgestrel Quantitative Differentiation Evidence: Comparative Binding Affinity, Potency, and Selectivity Data


Norgestrel vs Levonorgestrel: Racemic Potency Differential in Progesterone Receptor Binding

Norgestrel (NORG, racemic mixture) exhibits substantially lower progesterone receptor (PR) binding affinity compared to its active enantiomer levonorgestrel (LNG). Direct comparative binding assays demonstrate that while LNG shows robust PR binding, NORG shows only minimal direct affinity [1]. This differential confirms that the biological progestational activity of norgestrel is entirely attributable to its levonorgestrel component.

Receptor binding affinity Progesterone receptor Racemic mixture Enantiomer potency

Norgestrel Androgen Receptor Binding Affinity: Quantitative Comparison with Levonorgestrel and Other Progestins

Norgestrel and levonorgestrel demonstrate distinct androgen receptor (AR) binding profiles. Norgestrel exhibits potent AR binding with Ki values similar to testosterone, comparable to gestodene and medroxyprogesterone acetate [1]. In quantitative receptor binding assays, levonorgestrel binds to rat prostatic androgen receptors with an RBA of 0.118 to 0.220 times that of dihydrotestosterone (DHT), while norgestimate (a comparator progestin) exhibits minimal AR binding (0.003 × DHT) [2]. The androgen-to-progestin binding selectivity ratio ranks levonorgestrel as the least selective among progestins tested [2].

Androgen receptor Selectivity profile Receptor binding Off-target activity

Oral Contraceptive Potency: Norgestrel and Levonorgestrel Dose Equivalence Quantified

The relative potency of norgestrel compared to other progestins has been systematically quantified in standard laboratory bioassays. Norgestrel is reported to be roughly five to ten times as potent as norethindrone in oral contraceptive applications, while levonorgestrel is ten to twenty times as potent as norethindrone [1]. This approximately two-fold potency difference between norgestrel and levonorgestrel directly reflects the racemic composition of norgestrel, where only the levonorgestrel enantiomer contributes hormonal activity [2].

Oral contraceptive Potency equivalence Dose standardization Clinical pharmacology

Androgen-to-Progestin Selectivity Ranking: Quantitative Differentiation from In-Class Progestins

Receptor-level selectivity, quantified as the ratio of androgen-to-progestin (A/P) binding, provides a direct measure of progestin differentiation. The A/P binding ratio order (higher ratio = better selectivity) is: norgestimate > progesterone = 3-keto norgestimate > 17-deacetylated norgestimate > 3-keto desogestrel > gestodene > levonorgestrel [1][2]. Levonorgestrel (the active component of norgestrel) occupies the least selective position in this ranking, with the lowest A/P ratio among all progestins evaluated, indicating the highest relative androgenicity.

Receptor selectivity Androgen-to-progestin ratio Progestin classification Side-effect profile

Analytical Reference Standard: Norgestrel as a Pharmacopeial Impurity Marker and Method Development Tool

Norgestrel is defined in authoritative pharmacopeial monographs with specific impurity limits and analytical specifications. USP monographs for norgestrel establish that the sum of impurities in the test preparation shall not exceed 2.0% [1]. Norgestrel EP Impurity I serves as a reference standard for analytical method development, method validation, and quality control applications in Abbreviated New Drug Applications (ANDAs) and commercial production [2]. This defined impurity profile and the availability of characterized reference standards provide a quantifiable basis for analytical differentiation.

Analytical reference standard Impurity profiling Method validation Quality control

In Vivo Progestational Activity: Norgestimate vs Levonorgestrel Quantitative Comparison

In a pregnancy maintenance study in rats, levonorgestrel (LNG) exhibited the highest progestational activity among the compounds studied. Norgestimate (NORG) acts as a prodrug, requiring metabolic conversion to LNG for pharmacological activity. The systemic exposure to metabolically derived LNG following NORG administration correlated directly with the pharmacological response observed [1]. This study establishes that NORG itself exhibits minimal direct progestational activity in vivo, while LNG (the active component of norgestrel racemate) demonstrates robust activity.

In vivo activity Pregnancy maintenance Progestational potency Rat model

Norgestrel Procurement Application Scenarios: Research, Analytical, and Industrial Use Cases


Analytical Reference Standard for Impurity Profiling in ANDA Submissions

Procurement of norgestrel as a USP/EP reference standard supports analytical method development and validation for Abbreviated New Drug Applications (ANDAs). Norgestrel EP Impurity I and related reference standards enable precise quantification of impurity profiles during method validation and quality control workflows [1]. The USP monograph specification that total impurities shall not exceed 2.0% provides a definitive compliance threshold for analytical assessment [2]. This application leverages norgestrel's defined pharmacopeial identity rather than its pharmacological activity.

Androgen Receptor Pharmacology Research: Norgestrel as a Positive Control with Defined AR Binding

In androgen receptor research applications, norgestrel (and its active enantiomer levonorgestrel) serves as a positive control compound with well-characterized AR binding affinity. Quantitative studies demonstrate that levonorgestrel binds to androgen receptors with an RBA of 0.118 to 0.220 times that of DHT [1], and norgestrel exhibits Ki values similar to testosterone in competitive binding assays [2]. This defined AR interaction profile makes norgestrel suitable for receptor pharmacology studies requiring compounds with known androgenic activity.

Progesterone Receptor Binding Studies: Reference Compound with Racemic Composition

Norgestrel's racemic composition (equimolar levonorgestrel and dextronorgestrel) [1] makes it valuable as a reference compound in progesterone receptor binding studies where the distinction between racemate and single-enantiomer activity is under investigation. The documented PR binding RBA values of 1.2% (rabbit PR), 3.2% (human uterine PR), and 9% (recombinant hPR) for the racemate, compared to 125-143% for levonorgestrel [2], provide a quantitative baseline for enantiomer-specific activity assessments.

Comparative Progestin Potency Studies: Baseline for In Vivo Activity Assessment

Norgestrel serves as a benchmark compound in comparative progestin potency studies where the relationship between racemic composition and in vivo activity is of interest. The established relative potency of norgestrel (5-10× norethindrone) compared to levonorgestrel (10-20× norethindrone) [1] provides a quantitative reference for evaluating new progestational agents. In vivo pregnancy maintenance studies in rats have validated that norgestrel's activity correlates directly with its levonorgestrel content [2], establishing this compound as a defined potency reference.

Quote Request

Request a Quote for norgestrel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.